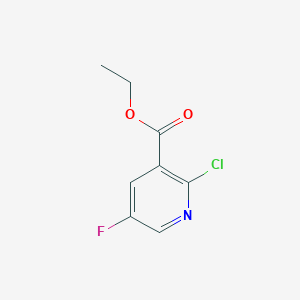

Ethyl 2-chloro-5-fluoronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464364 | |

| Record name | Ethyl 2-chloro-5-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-30-1 | |

| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-5-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-chloro-5-fluoronicotinate CAS number 139911-30-1 properties

An In-depth Technical Guide to Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 139911-30-1, is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Its strategic placement of chloro, fluoro, and ethyl ester functional groups provides a versatile scaffold for the synthesis of complex, high-value molecules. The chlorine atom at the 2-position serves as a reactive site for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at the 5-position often enhances the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its core properties, validated spectroscopic data, field-proven synthesis protocols, and its strategic application in modern drug discovery programs.

Introduction: The Strategic Importance of Halogenated Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The introduction of halogen atoms, particularly chlorine and fluorine, onto these scaffolds is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. This compound is a prime example of a high-value building block designed for this purpose. It is widely utilized in organic synthesis as a precursor for novel compounds, where the pyridine ring serves as a core structural motif and the halogen atoms provide orthogonal reactivity for subsequent chemical modifications.[1][3] This compound's utility is particularly noted in the synthesis of innovative APIs and agrochemicals, where fine-tuning of molecular properties is critical for efficacy and safety.[4]

Core Physicochemical & Computed Properties

The physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and purification protocol development.

| Property | Value | Reference(s) |

| CAS Number | 139911-30-1 | [5] |

| Molecular Formula | C₈H₇ClFNO₂ | [5] |

| Molecular Weight | 203.60 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Density | ~1.328 g/cm³ | [4] |

| Boiling Point | 252.7 °C at 760 mmHg | [4] |

| Flash Point | 106.6 °C | [4] |

| Refractive Index | 1.507 | [4] |

| Solubility | Insoluble in water; soluble in ether, xylene | [4] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen) | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |

| logP (Computed) | 2.05 | [5] |

Spectroscopic Profile & Structural Elucidation

Structural confirmation is paramount for any reagent used in a synthetic workflow. The following nuclear magnetic resonance (NMR) data, reported in a patent describing the compound's synthesis, provides definitive structural validation.[6]

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ | 8.36 | d, J = 2.8 Hz | H-6 (Pyridine) |

| 7.88 | dd, J = 8.0 & 2.8 Hz | H-4 (Pyridine) | ||

| 4.40 | q, J = 7.2 Hz | -O-CH₂ -CH₃ | ||

| 1.39 | t, J = 7.2 Hz | -O-CH₂-CH₃ | ||

| ¹³C NMR | CDCl₃ | 164.5 | s | C =O |

| 160.5 | d, J ≈ 250 Hz (assumed) | C -F | ||

| 158.0 | s | C -Cl | ||

| 146.0 | d, J = 10.8 Hz | C -H (C-6) | ||

| 141.3 | d, J ≈ 25 Hz (assumed) | C -H (C-4) | ||

| 129.2 | d, J = 13.6 Hz | C -COOEt | ||

| 63.9 | s | -O-CH₂ -CH₃ | ||

| 15.4 | s | -O-CH₂-CH₃ |

Note: While detailed FT-IR and Mass Spectrometry (MS) data are not publicly available in peer-reviewed literature, they can typically be obtained from the supplier's Certificate of Analysis.

Synthesis Methodologies: A Field-Proven Protocol

The most efficient and scalable synthesis of this compound involves the selective catalytic hydrogenation of a di-chlorinated precursor. This method avoids the use of harsh or malodorous reagents and offers high selectivity for the removal of the chlorine atom at the 6-position, which is more susceptible to reduction.[6][7]

Experimental Protocol: Selective Dechlorination

This protocol is adapted from the patent literature and represents a reliable method for laboratory-scale synthesis.[6][7]

Step 1: Reaction Setup

-

To a solution of Ethyl 2,6-dichloro-5-fluoronicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L) within a suitable hydrogenation vessel, add triethylamine (32 g, 0.32 mol).

-

Carefully add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; 2.5 g) to the mixture. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel to 3 atmospheres with hydrogen.

-

Stir the reaction mixture vigorously at room temperature for 12 hours, monitoring the hydrogen uptake.

Step 3: Work-up and Purification

-

Once the reaction is complete (as monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite®. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the resulting oil by column chromatography on silica gel to obtain pure this compound.

Causality Note: The choice of a poisoned catalyst like Lindlar's is critical. A more active catalyst (e.g., Pd/C) could lead to over-reduction, removing the desired chlorine at the 2-position or reducing the pyridine ring itself. The selective removal of the 6-chloro group is favored due to electronic effects and potentially less steric hindrance compared to the 2-position adjacent to the ester.

Synthesis Workflow Diagram

Caption: Workflow for selective catalytic hydrogenation.

Reactivity & Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

-

C2-Chloride: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. It is also an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

-

C5-Fluoride: The fluorine atom is generally less reactive towards substitution than the chlorine. Its primary role is to modify the electronic properties of the ring and to enhance the metabolic stability and binding characteristics of the final molecule.

-

C3-Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific chemistry.

This multi-functional nature makes it a powerful intermediate for building a diverse library of compounds from a single, common core.

Role as a Versatile Chemical Intermediate

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1214345-81-9|Ethyl 5-chloro-2-fluoronicotinate|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to Ethyl 2-chloro-5-fluoronicotinate: A Keystone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-fluoronicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its strategic placement of reactive functional groups—a chloro substituent susceptible to displacement, a fluorine atom to modulate electronic properties, and an ethyl ester for further derivatization—renders it an exceptionally versatile intermediate. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of complex molecules for the pharmaceutical and agrochemical industries.

Molecular Structure and Physicochemical Properties

This compound is a distinct organic compound whose structure and properties are well-defined. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with an ethoxycarbonyl group, and the 5-position with a fluorine atom.

The presence of the electron-withdrawing chlorine and fluorine atoms, along with the ester group, makes the pyridine ring electron-deficient, which is a key determinant of its chemical reactivity.

Molecular Diagram:

Caption: 2D structure of this compound.

Table 1: Core Molecular and Physical Properties

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-chloro-5-fluoropyridine-3-carboxylate | [1] |

| CAS Number | 139911-30-1 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [2] |

| Molecular Weight | 203.60 g/mol | [2] |

| SMILES | CCOC(=O)C1=CC(F)=CN=C1Cl | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.328 g/cm³ | [1] |

| Boiling Point | 252.7 °C at 760 mmHg | [1] |

| Flash Point | 106.6 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and xylene. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Synthesis Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Several routes have been developed, with a common strategy involving the selective modification of more highly halogenated pyridine precursors. Below are two representative, field-proven protocols derived from patented industrial methods.

Protocol 2.1: Selective Dechlorination via Catalytic Hydrogenation

This method relies on the selective removal of the 6-chloro substituent from a 2,6-dichloro precursor through catalytic hydrogenation. The 2-chloro position is less reactive under these conditions, allowing for a controlled synthesis.

Workflow Diagram:

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-chloro-5-fluoronicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 2-chloro-5-fluoronicotinate (CAS No: 139911-30-1) is a key halogenated pyridine derivative widely utilized as a versatile intermediate in organic synthesis.[1] Its structural motifs are pivotal in the development of novel pharmaceutical compounds and functional materials.[1][2] This guide provides an in-depth exploration of a field-proven synthetic methodology for this compound, focusing on the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid ethyl ester. We will elucidate the causal factors behind the procedural steps, from reaction setup to purification, and detail a comprehensive characterization workflow to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important chemical entity.

Introduction and Significance

This compound is an organic compound with the chemical formula C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol .[3] Physically, it presents as a colorless liquid with a characteristic odor, a density of approximately 1.37 g/mL, and is soluble in common organic solvents like ether and xylene while being nearly insoluble in water.[2] Its primary value lies in its role as a building block in medicinal chemistry, where the strategic placement of the chloro and fluoro substituents on the pyridine ring allows for diverse downstream functionalization, making it a crucial intermediate for various drug candidates.[4]

Synthesis Methodology: Selective Catalytic Hydrogenation

The most effective and scalable synthesis of this compound involves the selective de-chlorination of a readily available precursor, Ethyl 2,6-dichloro-5-fluoronicotinate. This approach is favored due to its high selectivity and good yields.[4][5]

Mechanistic Rationale and Core Principles

The foundational principle of this synthesis is the catalytic hydrogenation that selectively removes the chlorine atom at the 6-position of the pyridine ring while leaving the chlorine at the 2-position intact.

-

Causality of Selectivity: The selectivity of this reaction is governed by the electronic and steric environment of the two chlorine atoms. The 6-position chlorine is more susceptible to hydrogenolysis. This selective reduction is achieved by using a specific catalyst, such as Palladium on Carbon (Pd/C) or a Lindlar catalyst, which provides an active surface for the reaction between hydrogen gas and the substrate.[4][5]

-

Role of the Auxiliary Agent: Triethylamine is incorporated into the reaction mixture.[4][5] It acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the de-chlorination process. This is critical as it prevents potential acid-catalyzed side reactions and helps maintain the stability of the desired product.

-

Solvent and Conditions: The reaction is typically performed in a non-protic solvent like ethyl acetate under a hydrogen atmosphere.[5] The pressure and temperature can be modulated to optimize the reaction rate and yield, with conditions ranging from atmospheric pressure at room temperature to slightly elevated pressures (3-5 atm) and temperatures (20-50 °C).[5]

Visualized Synthesis Workflow

The following diagram outlines the complete workflow from the starting material to the final, purified product.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-chloro-5-fluoronicotinate for the Modern Laboratory

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key intermediates is paramount. Ethyl 2-chloro-5-fluoronicotinate, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers multiple avenues for synthetic modification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in fundamental principles and practical insights.

The Strategic Importance of Spectroscopic Characterization

In the realm of complex organic synthesis, unambiguous characterization of all reagents, intermediates, and final products is the bedrock of reliable and reproducible research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of chemical identity, assessment of purity, and elucidation of structural features. For a molecule like this compound, a precise interpretation of its spectral data is not merely a quality control step but a crucial element in predicting its reactivity and guiding its effective use in subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The electronegativity of the nitrogen, chlorine, and fluorine atoms significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm[1].

The protons of the ethyl group will present as a quartet and a triplet, a classic ethyl pattern. The methylene (-CH₂-) protons, being adjacent to the electron-withdrawing ester oxygen, will be deshielded and appear as a quartet. The terminal methyl (-CH₃) protons will be more shielded and appear as a triplet due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | Doublet of doublets | ~2.8, ~0.7 | H-6 |

| ~8.0 | Doublet of doublets | ~8.8, ~2.8 | H-4 |

| ~4.4 | Quartet | ~7.1 | -OCH₂CH₃ |

| ~1.4 | Triplet | ~7.1 | -OCH₂CH₃ |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of electronegative substituents and the aromatic nature of the pyridine ring will result in a wide dispersion of chemical shifts.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached chlorine and fluorine atoms. The carbon bearing the chlorine atom (C-2) will be significantly deshielded, as will the carbon attached to the fluorine (C-5), though the latter will also exhibit C-F coupling. The ethyl group carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~148 | C-2 |

| ~140 (d, ²JCF ≈ 25 Hz) | C-6 |

| ~125 (d, ³JCF ≈ 5 Hz) | C-3 |

| ~122 (d, ²JCF ≈ 20 Hz) | C-4 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl group of the ester and the various bonds within the aromatic ring and the substituents. Aromatic esters are known to exhibit a characteristic pattern of intense peaks[2].

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1300-1250 | Strong | C-O stretch (Ester) |

| ~1150-1100 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) separated by two m/z units, with the M+2 peak having about one-third the intensity of the M peak[3].

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The pyridine ring itself can also undergo fragmentation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Relative Intensity | Assignment |

| 203/205 | High | [M]⁺ (Molecular ion) |

| 175/177 | Medium | [M - C₂H₄]⁺ |

| 158/160 | Medium | [M - OCH₂CH₃]⁺ |

| 130/132 | Medium | [M - COOCH₂CH₃]⁺ |

Experimental Protocols: A Guide to Data Acquisition

Acquiring high-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

NMR Data Acquisition Workflow

Caption: A generalized workflow for acquiring and processing NMR data.

IR (FT-IR) Data Acquisition Workflow

Caption: A streamlined workflow for acquiring FT-IR data using an ATR accessory.

MS (EI) Data Acquisition Workflow

Caption: A fundamental workflow for acquiring mass spectrometry data via electron ionization.

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. For scientists engaged in the synthesis of novel therapeutics and other advanced materials, a deep understanding of these spectroscopic principles is not just beneficial—it is essential for driving innovation and ensuring the integrity of their scientific endeavors.

References

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Chemical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

- (Reference not directly cited for a specific claim, but provides relevant background on NMR of pyridines)

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Retrieved from [Link]

- (Reference not directly cited for a specific claim, but provides relevant background on NMR interpret

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- (Reference not directly cited for a specific claim, but provides relevant background inform

- (Reference not directly cited for a specific claim, but provides relevant background inform

-

ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI.... Retrieved from [Link]

- (Reference not directly cited for a specific claim, but provides a table of characteristic IR absorptions)

-

PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][5]benzothia zepin-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-chloro-5-nitronicotinate (C8H7ClN2O4). Retrieved from [Link]

Sources

A Technical Guide to the Chemical Reactivity of the Chlorine Atom in Ethyl 2-chloro-5-fluoronicotinate

Abstract

Ethyl 2-chloro-5-fluoronicotinate is a pivotal building block in modern medicinal chemistry and organic synthesis, prized for its trifunctional handle that allows for sequential and regioselective modifications. The reactivity of this molecule is dominated by the chlorine atom at the C2 position of the pyridine ring. This guide provides an in-depth analysis of the chemical behavior of this chlorine atom, grounded in established mechanistic principles and supported by field-proven experimental protocols. We will explore the key transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—offering insights into the electronic and steric factors that govern reaction outcomes. This document is intended to serve as a practical and authoritative resource for scientists leveraging this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₈H₇ClFNO₂[1], is a highly functionalized pyridine derivative. Its value in synthetic programs, particularly in drug discovery, stems from the orthogonal reactivity of its three key functional groups: the ethyl ester, the fluorine atom, and the chlorine atom. The pyridine core itself is a ubiquitous motif in pharmaceuticals, and the strategic placement of halogen atoms provides critical vectors for molecular elaboration[2][3].

The chlorine atom at the C2 position is the primary focus of this guide. Its reactivity is profoundly influenced by the electronic landscape of the pyridine ring:

-

Ring Activation by Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, which significantly acidifies the ring protons and, more importantly, makes the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic. This intrinsic property makes the C2-chlorine susceptible to displacement[4][5].

-

Inductive Effects of Substituents: The fluorine atom at the C5 position and the ethyl carboxylate group at the C3 position are both electron-withdrawing groups. They further decrease the electron density of the aromatic ring, thereby enhancing its electrophilicity and increasing the rate of nucleophilic attack. The strategic introduction of fluorine is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity[6][7].

This guide will dissect the two major classes of reactions that exploit the reactivity of the C2-chlorine: direct displacement via SNAr and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway for Functionalization

The most direct and frequently employed transformation of the C2-chlorine is its displacement by a nucleophile through the SNAr mechanism. This reaction is highly efficient due to the electronic activation conferred by the ring nitrogen.

Mechanistic Underpinnings

The SNAr reaction of 2-chloropyridines is a two-step process involving an addition-elimination sequence[5][8]:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom at the C2 position, which bears the chlorine atom. This step is typically the rate-determining step and involves the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex[5][9].

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, critically, onto the electronegative nitrogen atom. This resonance stabilization is the key reason why nucleophilic attack is favored at the 2- and 4-positions[4][9]. The aromaticity is then restored by the expulsion of the chloride leaving group.

The Role of the 5-Fluoro Substituent

While electron-withdrawing groups typically accelerate SNAr reactions, the effect of a fluorine atom can be nuanced. Generally, the high electronegativity of fluorine enhances the electrophilicity of the ring[10]. However, studies on related 2-chloropyridines have shown that a substituent at the 5-position can have complex effects. One study noted that a 5-fluoro substituent can unexpectedly retard the rate of nucleophilic substitution at the 2-position. This is hypothesized to be due to lone-pair/lone-pair repulsion between the fluorine and the negative charge building on the central carbon atom in the Meisenheimer complex intermediate[11][12]. Researchers should be aware of this potential electronic penalty when planning syntheses.

Experimental Protocol: SNAr Amination

This protocol details a representative amination reaction, a common transformation in drug development. The choice of a secondary amine like morpholine is illustrative.

Objective: To synthesize Ethyl 5-fluoro-2-(morpholin-4-yl)nicotinate.

Methodology:

-

Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Solvent and Reagent Addition: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add morpholine (1.2 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

-

Causality Insight: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine nucleophile.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired product.

Data Summary Table:

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary/Secondary Amine | K₂CO₃ / DIPEA | DMSO / DMF | 80 - 120 | 4 - 12 |

| Alcohol (R-OH) | NaH / K₂CO₃ | THF / DMF | 25 - 80 | 6 - 24 |

| Thiol (R-SH) | K₂CO₃ / Cs₂CO₃ | DMF | 25 - 60 | 2 - 8 |

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

For transformations where direct SNAr is challenging or when C-C or more complex C-N bonds are desired, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-chlorine atom, while less reactive in these reactions than a corresponding bromine or iodine, can be effectively coupled using modern, highly active catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds[13]. It offers a broader substrate scope for the amine component than SNAr and often proceeds under milder conditions[14].

Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle[15].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.

Protocol: Buchwald-Hartwig Coupling with Aniline

-

Catalyst System Insight: The key to successfully coupling an aryl chloride is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are required. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition[16].

-

Inert Atmosphere Setup: To a Schlenk flask or vial, add this compound (1.0 eq.), the aniline coupling partner (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq.).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Solvent and Reaction: Add a degassed anhydrous solvent (e.g., toluene, dioxane). Heat the mixture to 80-110 °C until the starting material is consumed.

-

Workup: Cool the reaction, quench with aqueous ammonium chloride, and perform a standard extractive workup followed by chromatographic purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation, coupling the aryl chloride with an organoboron reagent (boronic acid or boronate ester)[17][18].

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Self-Validating System: A successful Suzuki coupling requires careful exclusion of oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid[16]. Rigorous degassing of solvents is mandatory.

-

Reagent Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and a base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq.).

-

Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of a Pd(II) source like Pd(OAc)₂ and a ligand like SPhos).

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). Heat the reaction to 90-100 °C for 12-24 hours.

-

Workup: After cooling, dilute with water and perform an extractive workup with an organic solvent, followed by purification.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl chloride and a terminal alkyne, providing access to important arylalkyne structures[19][20].

Mechanism: This reaction uniquely uses a dual-catalyst system. The palladium catalyst undergoes a cycle similar to other cross-couplings, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the cycle[19][21].

Protocol: Sonogashira Coupling with Phenylacetylene

-

Reagent Setup: To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a solvent like THF or DMF.

-

Amine and Alkyne Addition: Add an amine base, which also serves as a solvent (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Workup: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

Conclusion and Outlook

The chlorine atom at the C2 position of this compound is a versatile and reliable handle for synthetic diversification. Its reactivity is dominated by a high susceptibility to Nucleophilic Aromatic Substitution , driven by the powerful electron-withdrawing nature of the pyridine nitrogen. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

For more complex C-N and C-C bond formations, modern palladium-catalyzed cross-coupling reactions provide robust and high-yielding alternatives. The success of these transformations, particularly with the less reactive chloro-substituent, is critically dependent on the selection of highly active catalyst systems featuring bulky, electron-rich phosphine ligands. By understanding the underlying mechanistic principles and adhering to carefully optimized protocols, researchers can effectively leverage the reactivity of this chlorine atom to construct complex molecular architectures for applications in drug discovery and materials science.

References

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).

- ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI....

-

Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Available at: [Link]

- EvitaChem. Buy Ethyl 2-Chloro-5-fluoroisonicotinate (EVT-13811842).

- Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.

- YouTube. (2019). nucleophilic aromatic substitutions.

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab Dispos. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine.

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

- Guidechem. What are the synthesis and applications of Ethyl 2-chloronicotinate? - FAQ.

- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- Benchchem. A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

- Guidechem. This compound 139911-30-1 wiki.

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

-

Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025).

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

YouTube. (2019). Sonogashira coupling. Available at: [Link]

-

ResearchGate. (2025). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Available at: [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available at: [Link]

- Benchchem. Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids.

-

Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester. Available at: [Link]

- Benchchem. Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. yufengchemicals.com [yufengchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. m.youtube.com [m.youtube.com]

The Synthetic Versatility of Ethyl 2-chloro-5-fluoronicotinate: A Technical Guide for Organic Chemists

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-chloro-5-fluoronicotinate has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its trifunctional nature—a reactive chloro group, a fluorine atom that modulates physicochemical properties, and an ethyl ester for further derivatization—makes it a highly valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and as a key precursor for high-value chemical entities. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

Introduction: Unveiling the Potential of a Trifunctional Pyridine Building Block

This compound (CAS No: 139911-30-1) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its molecular structure is characterized by three key functional groups: a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and an ethyl ester at the 3-position of the pyridine ring. This unique arrangement of functionalities provides a powerful platform for a diverse range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the ester group.[2]

The presence of the fluorine atom is of particular importance in the design of bioactive molecules. Fluorine substitution can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates and agrochemicals.[2] The chlorine atom at the 2-position, activated by the adjacent ring nitrogen, serves as an excellent leaving group for nucleophilic displacement and as a handle for various cross-coupling reactions. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or amidation, enabling further diversification of molecular scaffolds.

This technical guide will delve into the core applications of this compound, providing both the theoretical underpinnings and practical methodologies for its effective utilization in the synthesis of complex organic molecules.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its three functional groups. Understanding the underlying mechanisms of its key transformations is crucial for predicting reaction outcomes and optimizing conditions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom and the ester group facilitates the attack of nucleophiles at this position, proceeding through a Meisenheimer-like intermediate. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.

Caption: Generalized workflow for the SNAr reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position also serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in the Synthesis of Agrochemicals

The unique structural features of this compound make it an attractive starting material for the synthesis of novel agrochemicals. The incorporation of a fluorinated pyridine moiety can enhance the biological activity and improve the physicochemical properties of pesticides and herbicides.

Synthesis of Flupyrimin Analogues

Flupyrimin is a novel insecticide that exhibits low toxicity to bees.[3] The synthesis of analogues of Flupyrimin often involves the use of 2-chloro-5-substituted pyridine derivatives. This compound can serve as a key precursor to such building blocks. For instance, the synthesis of novel sulfonamide derivatives with potential insecticidal activity has been reported starting from 2-chloro-5-(chloromethyl)pyridine, a compound that can be conceptually derived from this compound through reduction of the ester and subsequent chlorination.[3]

Representative Synthetic Step:

The reaction of a sulfonamide intermediate with 2-chloro-5-(chloromethyl)pyridine demonstrates a key bond-forming reaction in the synthesis of Flupyrimin analogues.[3]

| Reactant A | Reactant B | Base | Solvent | Product | Yield |

| (E)-N-(pyridin-2(1H)-ylidene)benzenesulfonamide | 2-chloro-5-(chloromethyl)pyridine | K2CO3 | Acetonitrile | (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide | 52.1%[3] |

Applications in Pharmaceutical Synthesis

The fluorinated pyridine scaffold is a common motif in many pharmaceutical agents. This compound provides a versatile platform for the synthesis of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications.

A Building Block for Varenicline-like Structures

Varenicline, a medication used for smoking cessation, is a complex tetracyclic amine. While published syntheses of Varenicline do not start directly from this compound, the core transformations involved in its synthesis are highly relevant to the chemistry of this building block.[1][4][5] The construction of the pyrazino[2,3-h][6]benzazepine core of Varenicline involves the formation of C-N bonds and the elaboration of a substituted aromatic system, transformations for which this compound is well-suited. For example, the dinitro precursor to the key diamine intermediate in Varenicline synthesis is prepared by nitration of a protected azatricyclo-dodecatriene.[1] The subsequent reduction and cyclization to form the pyrazine ring are standard transformations that could be applied to derivatives of this compound.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations of this compound. These protocols are designed to be self-validating and are based on established procedures for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(4-methoxyphenyl)nicotinate

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and Pd(PPh3)4 (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90 °C | 12 h | >85% (Estimated) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The following is a representative protocol for the amination of this compound.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(piperidin-1-yl)nicotinate

-

Reaction Setup: In a glovebox, add Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and piperidine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield |

| This compound | Piperidine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 °C | 16 h | >90% (Estimated) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The following protocol is adapted from a procedure for a similar substrate, 2-chloro-5-iodopyridine.[7]

Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(phenylethynyl)nicotinate

-

Reaction Setup: To a Schlenk flask, add this compound (0.5 mmol, 1.0 equiv.), phenylacetylene (0.75 mmol, 1.5 equiv.), PdCl2(PPh3)2 (0.0025 mmol, 0.5 mol%), and CuI (0.005 mmol, 1.0 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Base Addition: Add anhydrous THF (4 mL) and triethylamine (1.25 mmol, 2.5 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 55 °C and stir for 3 hours.

-

Work-up: Cool the reaction to room temperature. Partition the mixture between water (5 mL) and pentane (5 mL). Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time | Yield |

| This compound | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 55 °C | 3 h | ~70% (Estimated)[7] |

Palladium-Catalyzed Cyanation

The introduction of a nitrile group opens up a wide range of further synthetic transformations. The following protocol utilizes a non-toxic cyanide source.[5][8]

Experimental Protocol: Synthesis of Ethyl 2-cyano-5-fluoronicotinate

-

Reaction Setup: To a screw-top test tube, add a palladacycle precatalyst (e.g., G3-XPhos, 0.2 mol%), XPhos (0.2 mol%), and K4[Fe(CN)6]·3H2O (0.5 equiv.).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen three times.

-

Reagent and Solvent Addition: Add this compound (1.0 mmol, 1.0 equiv.), dioxane (2.5 mL), and a 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C for 1 hour with vigorous stirring.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield |

| This compound | K4[Fe(CN)6]·3H2O | G3-XPhos | XPhos | KOAc | Dioxane/H2O | 100 °C | 1 h | High (Estimated)[8] |

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular structures. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions discussed in this guide highlight its potential for the efficient construction of C-C and C-heteroatom bonds. As the demand for novel pharmaceuticals and agrochemicals with improved properties continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. ([Link])

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. ([Link])

- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1 - Googleapis.com. ()

-

MIT Open Access Articles A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. ([Link])

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. ([Link])

-

Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere - UniMiB. ([Link])

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google P

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ([Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. ([Link])

- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google P

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. ([Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. ([Link])

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. ([Link])

-

Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem - ResearchGate. ([Link])

-

Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar. ([Link])

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. ijnc.ir [ijnc.ir]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

Ethyl 2-chloro-5-fluoronicotinate: A Strategic Building Block for the Synthesis of Advanced Heterocyclic Scaffolds

A Technical Guide for Medicinal and Process Chemists

Executive Summary

Ethyl 2-chloro-5-fluoronicotinate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic compounds. Its strategic placement of reactive sites—a labile chloro group for substitution and coupling, an activating fluoro group, and a versatile ethyl ester—renders it an exceptionally valuable precursor for drug discovery and development. This guide provides an in-depth analysis of its synthesis, reactivity, and application, with a focus on the underlying principles that govern its transformations. We will explore its utility in key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, culminating in its application in the synthesis of significant pharmaceutical intermediates.

Physicochemical Properties and Structural Attributes

This compound is an organic compound with the chemical formula C₈H₇ClFNO₂.[1][2][3] It typically presents as a clear, colorless liquid or a solid.[1][2] The molecule's utility is derived from the electronic interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the fluorine atom, the chlorine atom, and the ethyl ester group significantly influences the reactivity of the aromatic core, making it amenable to a variety of synthetic transformations.

| Property | Value | Source |

| CAS Number | 139911-30-1 | [1][2] |

| Molecular Formula | C₈H₇ClFNO₂ | [1][3] |

| Molecular Weight | 203.60 g/mol | [2][3] |

| Appearance | Clear, colorless liquid or solid | [1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and xylene.[1][2] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] |

Synthesis of the Building Block

The preparation of this compound can be achieved through several synthetic routes. A common laboratory-scale method involves the esterification of the corresponding carboxylic acid. One documented method starts from 2-bromo-5-fluoronicotinic acid, which is reacted with ethanol under acidic conditions to yield the target compound.[1]

A more industrially relevant approach involves the selective de-chlorination of a 2,6-dichloro precursor. This method provides a direct route to the desired 2-chloro-5-fluoro isomer.[4]

Illustrative Synthetic Pathway: Selective Dechlorination

Caption: Catalytic hydrogenation for selective dechlorination.

Protocol 1: Synthesis via Selective Hydrogenation [4]

-

Reactor Setup: Charge a suitable hydrogenation reactor with Ethyl 2,6-dichloro-5-fluoronicotinate and a solvent such as ethyl acetate.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) or Lindlar catalyst (typically 1-10% by weight of the substrate).

-

Base Addition: Add an auxiliary base like triethylamine to facilitate the dechlorination process.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically normal pressure to 5 atmospheres).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-50°C) and monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, filter the catalyst. The filtrate is then concentrated, and the resulting residue is purified, typically by column chromatography, to yield the final product.

The choice of a poisoned catalyst like Lindlar's catalyst or the careful control of reaction conditions is crucial to achieve selective removal of the chlorine atom at the 6-position over the 2-position.

Core Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack and is also an ideal handle for modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effects of the ring nitrogen, the C5-fluoro, and the C3-ester group stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.

General SNAr Scheme:

Caption: General scheme for SNAr reactions.

This reaction is fundamental for introducing amine, ether, and thioether functionalities, which are prevalent in medicinal chemistry. The choice of base and solvent is critical for achieving high yields and depends on the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[5][6][7]

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[6][8][9][10] This reaction is a cornerstone for constructing biaryl and heteroaryl-aryl scaffolds found in many pharmaceuticals.[9]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [9]

-

Inert Atmosphere: To an oven-dried flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reagent Addition: Add a base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents) and a solvent system (e.g., 1,4-dioxane/water, toluene).

-

Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heating: Heat the reaction mixture to a specified temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching & Extraction: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[5][7] This reaction has broad substrate scope and functional group tolerance, making it a preferred method for synthesizing aryl amines.[5] The efficiency of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11]

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [12]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, 1.2-1.5 equivalents).

-

Solvent and Reagents: Add an anhydrous, aprotic solvent (e.g., toluene, dioxane), followed by the amine (1.0-1.2 equivalents) and this compound.

-

Heating: Seal the vessel and heat the mixture to the required temperature (typically 80-120°C).

-

Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

-

Work-up: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via column chromatography.

Case Study: Synthesis of a Varenicline Intermediate

A prominent application of this compound is in the synthesis of intermediates for Varenicline, a medication used to treat nicotine addiction.[13][14] The synthesis showcases the strategic use of this building block to construct the complex polycyclic framework of the final drug molecule. While the full synthesis of Varenicline is extensive, the initial steps often involve creating a key dinitro intermediate which eventually forms part of the core structure.

Workflow: Synthesis of a Key Dinitro Intermediate

Caption: Synthetic workflow towards the Varenicline core.

The synthesis of Varenicline and its intermediates has been described in various patents, highlighting the commercial importance of efficient routes from readily available starting materials like this compound.[13][14][15][16] These processes are continually optimized to be more commercially viable, environmentally friendly, and to produce the final product with high purity and yield.[13][14][15]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for predictable and efficient transformations through both classical and modern synthetic methods. The ability to readily undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals. The successful application of this intermediate in the synthesis of pharmaceuticals like Varenicline underscores its strategic importance in the development of new chemical entities. As the demand for novel fluorinated heterocycles continues to grow, the utility of this compound is set to expand even further.

References

- ChemBK. (2024, April 9). 2-CHLORO-5-FLUORONICOTINI...

- ChemicalBook. Varenicline synthesis.

- EvitaChem.

- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

- Guidechem.

- Google Patents.

- European Patent Office.

- Guidechem.

- Google Patents.

- ChemScene.

- Wikipedia.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- ACS GCI Pharmaceutical Roundtable.

- Organic Chemistry Portal. Suzuki Coupling.

- PubMed. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)

- Benchchem.

- YouTube. (2025, April 3).

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 14. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 15. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Safety, handling, and storage of Ethyl 2-chloro-5-fluoronicotinate

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 2-chloro-5-fluoronicotinate

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. This compound, a key intermediate in the synthesis of fluorine-containing compounds, represents one such building block.[1] Its utility, however, is paired with a responsibility for its safe and judicious handling. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety protocol. As a Senior Application Scientist, my objective is not only to prescribe best practices but to empower you with the scientific rationale to create a self-validating system of safety in your laboratory.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a substituted pyridine derivative, a class of compounds widely used in medicinal chemistry.

1.1 Compound Identifiers

| Property | Value | Source |

| CAS Number | 139911-30-1 | [2][3] |

| Molecular Formula | C₈H₇ClFNO₂ | [2][3] |

| Molecular Weight | 203.60 g/mol | [2][3] |

| Synonyms | Ethyl 2-chloro-5-fluoropyridine-3-carboxylate | [1] |

1.2 Physicochemical Properties

| Property | Value | Rationale for Safety & Handling |

| Appearance | Colorless liquid | [1][3] |

| Odor | Special smell | [1] |

| Density | ~1.37 g/mL | [1] |

| Solubility | Insoluble in water; Soluble in ether, xylene | [1] |

Section 2: Hazard Identification and Proactive Risk Assessment

While comprehensive toxicological data for this compound is not fully available, its chemical structure—a halogenated pyridine ester—necessitates a conservative approach. We must infer potential hazards from its functional groups and data on structurally analogous compounds. The compound is generally described as irritating and corrosive.[1]

2.1 Projected GHS Classification and Rationale

The following classification is projected based on data from similar chemical structures, such as other chlorinated pyridine derivatives and chloro-esters.[4][5][6] This proactive classification ensures that the highest safety standards are applied.

| Hazard Class | Projected Category | Rationale & Implication |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Halogenated organic compounds can exhibit significant toxicity. Assume the compound is harmful or toxic via all routes of exposure.[7] |

| Skin Corrosion / Irritation | Category 2 | As a chlorinated organic compound, it is expected to be irritating to the skin upon contact.[1][5] |

| Serious Eye Damage / Irritation | Category 2 | Direct contact with vapors or liquid is likely to cause serious eye irritation.[5][6] |

| Respiratory Irritation | Category 3 | Vapors can irritate the respiratory tract.[8] Inhalation must be strictly avoided. |

Causality of Hazards Diagram

The following diagram illustrates how the structural features of the molecule contribute to its potential hazards, forming the basis of our risk assessment.

Caption: Relationship between molecular features and potential hazards.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of industrial hygiene. For handling this compound, engineering controls are paramount, supplemented by a rigorous PPE protocol.

3.1 Primary Engineering Control: The Chemical Fume Hood

Mandate: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.

Causality: A fume hood serves two non-negotiable purposes:

-

Containment: It physically contains vapors and potential aerosols, preventing their escape into the laboratory environment and protecting the user from inhalation exposure.[1][9]

-

Explosion Protection: The sash provides a physical barrier in the rare event of a sudden pressure release from a reaction vessel.

3.2 Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and flawless.

Step-by-Step PPE Selection and Donning Workflow

-